molecular formula C10H14O2 B1288507 1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid CAS No. 72335-52-5

1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid

Cat. No. B1288507
CAS RN: 72335-52-5
M. Wt: 166.22 g/mol
InChI Key: YGRMINYKFUISMH-UHFFFAOYSA-N
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Description

The compound "1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid" is a structurally unique molecule that combines a cyclohexane ring with a carboxylic acid and an alkyne group. While the specific compound is not directly mentioned in the provided papers, related structures and their properties, synthesis, and applications are discussed, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of cyclohexane carboxylic acid derivatives is a topic of interest in several papers. For instance, the synthesis of 4-(2-phenyl-1H-indol-3-yl)cyclohexane-1-carboxylic acids involves a series of reactions that yield compounds with potent in vitro inhibition of the human classical complement pathway . Another related synthesis is the creation of a disubstituted cyclohexene carboxylic acid through a series of reactions including Kondakof condensation, Diels-Alder reaction, and reduction . These methods could potentially be adapted for the synthesis of "1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid" by modifying the starting materials and reaction conditions to introduce the prop-2-yn-1-yl group.

Molecular Structure Analysis

The molecular structure of cyclohexane carboxylic acid derivatives is crucial for their biological activity and physical properties. The crystallographic characterization of 1-aminocyclohexane-1-carboxylic acid derivatives reveals that the cyclohexane rings typically adopt a chair conformation, which is a stable form for such six-membered rings . Similarly, the crystal structure of a related compound, 1-(cyclohex-1-en-1-yl)-3-(prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazol-2-one, was determined through X-ray diffraction, and the findings were supported by DFT calculations and Hirshfeld surface analysis . These techniques could be applied to "1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid" to understand its conformation and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of cyclohexane carboxylic acid derivatives can be inferred from the synthesis and modification reactions described in the papers. For example, the transformation of a benzene derivative to a cyclohexane carboxylic acid via catalytic hydrogenation indicates the potential for structural modifications . The presence of the alkyne group in "1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid" suggests additional reactivity, such as the possibility of undergoing cycloaddition reactions or being used as a building block for further synthetic elaboration.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane carboxylic acid derivatives are influenced by their molecular structure. The crystallographic studies provide insights into the solid-state arrangement of these molecules, which can affect their solubility, melting point, and other physical properties . The presence of different functional groups, such as the carboxylic acid and alkyne, will also influence the compound's acidity, reactivity, and potential for forming hydrogen bonds and other non-covalent interactions.

Scientific Research Applications

Reductive Free-Radical Alkylations and Cyclisations

A study explored the efficiency of various 1-alkylcyclohexa-2,5-diene-1-carboxylic acids, including 1-(prop-2-yn-1-yl)cyclohexane-1-carboxylic acid derivatives, as mediators in alkyl radical chain addition and cyclisation processes. The research found that these compounds effectively mediate ring closures and alkylations, highlighting their potential utility in organic synthesis (Baguley & Walton, 1998).

Anaerobic Decomposition in Methane Fermentation

In a study on methane fermentation, cyclohexane carboxylic acid derivatives, which are structurally related to 1-(prop-2-yn-1-yl)cyclohexane-1-carboxylic acid, were identified as intermediates in the anaerobic utilization of benzoic acid. This research suggests potential applications in the field of bioenergy and waste management (Keith et al., 1952; Keith et al., 1978).

Catalytic Functionalization of Saturated Hydrocarbons

Research has shown that certain carboxylic acids, including those structurally similar to 1-(prop-2-yn-1-yl)cyclohexane-1-carboxylic acid, can be used as catalysts in the functionalization of saturated hydrocarbons. This process is significant for creating carboxylic acids and esters from simple hydrocarbons, demonstrating potential applications in chemical synthesis and industrial processes (Asadullah, Kitamura, & Fujiwara, 2000).

Synthesis of Receptor Agonists

A study on the synthesis of hydroxyl-carboxylic acid (HCA) receptor agonists utilized derivatives of 2-amidocyclohex-1-ene carboxylic acid, related to 1-(prop-2-yn-1-yl)cyclohexane-1-carboxylic acid. These compounds were assessed for their potency in activating HCA1, HCA2, and HCA3 receptors, indicating their potential relevance in pharmacological research (Bobiļeva et al., 2014).

Photocyclization in Organic Synthesis

Photocyclization of compounds containing a structure similar to 1-(prop-2-yn-1-yl)cyclohexane-1-carboxylic acid has been studied, demonstrating the potential of these compounds in the synthesis of complex organic structures. Such processes are valuable in the development of pharmaceuticals and advanced materials (Tominagaxs, Castle, & Castle, 1996).

Oxidation and Epoxidation Catalysis

Research has shown that carboxylic acids, including those related to 1-(prop-2-yn-1-yl)cyclohexane-1-carboxylic acid, can act as catalysts in the oxidation and epoxidation of hydrocarbons. These findings are significant for industrial applications, including the production of epoxides and alcohols from simple hydrocarbons (Yamanaka, Akimoto, Nakagaki, & Otsuka, 1996).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements associated with the compound are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

1-prop-2-ynylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-2-6-10(9(11)12)7-4-3-5-8-10/h1H,3-8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGRMINYKFUISMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1(CCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50608898
Record name 1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid

CAS RN

72335-52-5
Record name 1-(Prop-2-yn-1-yl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

300 cm3 of dry tetrahydrofuran (THF) and 267 cm3 of 1.47 M solution of butyl-lithium in hexane were introduced into a 1 liter three-necked flask, which was kept under a nitrogen atmosphere. 40 g of anhydrous diisopropylamine and then 25.6 g (0.2 mole) of cyclohexylcarboxylic acid, dissolved in 50 cm3 of THF, were added to the mixture, which had been cooled to -20° C. The mixture was heated at 60° C. for 2 hours. 23.6 g of propargyl bromide were then added to the solution which had been cooled to -70° C. When the mixture had warmed to ambient temperature, it was concentrated under reduced pressure and the resulting product was taken up in water. The aqueous solution was washed with hexane and then treated with dilute hydrochloric acid. The expected 1-propargyl-1-cyclohexyl-carboxylic acid, which was in the form of a colourless liquid, was extracted with ether and then distilled in vacuo.
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40 g
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